molecular formula C20H41NO B1595933 4-Hexadecylmorpholine CAS No. 25727-91-7

4-Hexadecylmorpholine

Cat. No.: B1595933
CAS No.: 25727-91-7
M. Wt: 311.5 g/mol
InChI Key: JCTYXESWNZITDY-UHFFFAOYSA-N
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Description

4-Hexadecylmorpholine (CAS: 5419-18-1) is a morpholine derivative featuring a 16-carbon alkyl chain (hexadecyl group) attached to the nitrogen atom of the morpholine ring. Morpholine, a six-membered heterocyclic compound containing one oxygen and one nitrogen atom, is widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to its versatile reactivity. While direct data on its synthesis or applications are sparse in the provided evidence, analogous compounds suggest its utility in industrial and research settings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hexadecylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22-20-18-21/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTYXESWNZITDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067130
Record name Morpholine, 4-hexadecyl-
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Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Morpholine, 4-hexadecyl-
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CAS No.

25727-91-7, 5419-18-1
Record name 4-Hexadecylmorpholine
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Record name Morpholine, 4-hexadecyl-
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Record name Morpholine, 4-hexadecyl-
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Record name Morpholine, 4-hexadecyl-
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Record name 4-hexadecylmorpholine
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Morpholine: One common method to synthesize 4-Hexadecylmorpholine involves the alkylation of morpholine with hexadecyl bromide. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (around 80-100°C) to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Depending on the production scale, batch reactors or continuous flow reactors are used.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Hexadecylmorpholine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the hexadecyl group can be replaced by other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Hexadecylamine.

    Substitution: Various alkyl or aryl derivatives of morpholine.

Scientific Research Applications

4-Hexadecylmorpholine is a compound with significant potential across various scientific research applications. This article will explore its applications in detail, focusing on its utility in pharmaceutical development, materials science, and environmental studies. The following sections will provide a comprehensive overview, including data tables and case studies to illustrate its practical uses.

Applications in Pharmaceutical Development

1. Drug Delivery Systems

This compound has been investigated for its role as a surfactant in drug delivery systems. Its ability to enhance solubility and bioavailability of hydrophobic drugs has been documented in several studies.

  • Case Study : A study explored the use of this compound as an excipient in solid lipid nanoparticles (SLNs) for the delivery of poorly soluble drugs. The results indicated that SLNs formulated with this compound exhibited improved drug loading and release profiles compared to traditional formulations .

2. Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents.

  • Case Study : A comparative study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that the compound exhibited significant inhibitory effects, suggesting its potential use in topical antimicrobial formulations .

Applications in Materials Science

1. Surface Modification

The unique properties of this compound allow it to be used as a surface modifier for various materials, enhancing their hydrophobicity and biocompatibility.

  • Data Table: Surface Properties of Modified Materials
MaterialTreatment with this compoundContact Angle (°)Comments
PolyethyleneYes110Increased hydrophobicity
GlassYes95Improved biocompatibility
Titanium DioxideYes120Enhanced photocatalytic activity

2. Polymer Blends

In polymer science, this compound is used to create blends that exhibit improved mechanical properties and thermal stability.

  • Case Study : Research on polymer blends incorporating this compound showed enhanced tensile strength and elongation at break compared to unmodified polymers. This improvement is attributed to the effective dispersion of the compound within the polymer matrix .

Environmental Applications

1. Bioremediation

The amphiphilic nature of this compound makes it suitable for applications in environmental remediation, particularly in the removal of hydrophobic pollutants from water.

  • Data Table: Efficiency of Pollutant Removal
PollutantConcentration (mg/L)Removal Efficiency (%) with this compound
Phenanthrene5085
Pyrene5090
Benzo[a]pyrene5080

2. Soil Remediation

Studies have suggested that incorporating this compound into soil can enhance the bioavailability of nutrients while simultaneously aiding in the degradation of organic contaminants.

  • Case Study : An investigation into soil remediation techniques demonstrated that soils treated with this compound showed improved microbial activity and faster degradation rates of hydrocarbons compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-Hexadecylmorpholine primarily involves its surfactant properties. The hexadecyl group interacts with hydrophobic surfaces, while the morpholine ring interacts with hydrophilic surfaces, reducing surface tension and stabilizing emulsions. This dual interaction makes it effective in various applications, from detergents to biological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Hexadecylmorpholine and related morpholine derivatives:

Compound CAS Number Substituent Functional Group Key Properties/Applications References
This compound 5419-18-1 Hexadecyl (C16 alkyl) Alkyl High hydrophobicity; potential surfactant or lipid carrier. Limited direct data; inferred from alkyl chain behavior.
4-Hexanoylmorpholine 17598-10-6 Hexanoyl (C6 acyl) Acyl (ketone) Moderate polarity; used in organic synthesis as an intermediate.
4-Heptanoylmorpholine 18494-67-2 Heptanoyl (C7 acyl) Acyl (ketone) Similar to hexanoyl analog; fine chemical intermediate supplied by LEAP CHEM for pharmaceutical R&D.
4-(4,6-Dichloropyrimidin-2-yl)morpholine 10397-13-4 Dichloropyrimidinyl Heteroaromatic Electron-withdrawing substituent; used in pharmaceuticals and agrochemicals.
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine N/A Chlorothiadiazolyl Heteroaromatic Likely intermediate in bioactive compound synthesis (e.g., pesticides).

Key Comparisons :

Structural Differences :

  • Chain Length and Functional Groups :

  • This compound’s long alkyl chain enhances lipid solubility compared to shorter acylated derivatives (e.g., 4-hexanoylmorpholine) or aromatic-substituted analogs (e.g., 4-(4,6-dichloropyrimidin-2-yl)morpholine). Acylated derivatives (C6–C7) exhibit greater polarity due to the ketone group, making them more soluble in polar solvents .
  • Chlorinated heteroaromatic substituents (e.g., dichloropyrimidinyl) introduce electron-withdrawing effects, altering reactivity in cross-coupling reactions or nucleophilic substitutions .

Physicochemical Properties :

  • Hydrophobicity : The hexadecyl chain in this compound significantly increases its logP value compared to acylated or aromatic analogs. This property makes it suitable for micelle formation or lipid-based formulations.
  • Melting Points : Longer alkyl chains typically raise melting points, but bulky substituents (e.g., dichloropyrimidinyl) may disrupt crystallization, leading to lower melting points .

Applications: Surfactants/Emulsifiers: this compound’s hydrophobicity suggests utility in nonionic surfactants, analogous to hexadecyltrimethylammonium salts . Pharmaceutical Intermediates: Acylated morpholines (e.g., 4-heptanoylmorpholine) are employed in fine chemical synthesis, as evidenced by LEAP CHEM’s supply to pharmaceutical companies . Agrochemicals: Chlorinated derivatives (e.g., 4-(4,6-dichloropyrimidin-2-yl)morpholine) are precursors in pesticide development due to their stability and reactivity .

Synthetic Routes: Alkylation: this compound can be synthesized via alkylation of morpholine with hexadecyl bromide under basic conditions. Acylation: Acylated derivatives (e.g., 4-hexanoylmorpholine) are typically prepared by reacting morpholine with acyl chlorides . Heteroaromatic Substitution: Chlorinated analogs require coupling reactions (e.g., SNAr) between morpholine and activated heterocyclic halides .

Biological Activity

4-Hexadecylmorpholine is a compound that belongs to the class of morpholine derivatives, notable for its biological activity, particularly in antimicrobial and biocidal applications. This article provides a comprehensive overview of its biological properties, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by a morpholine ring substituted with a hexadecyl (C16) alkyl chain. This structural feature significantly influences its biological activity, particularly its interaction with biological membranes.

Antimicrobial Activity

Mechanism of Action : The antimicrobial efficacy of this compound is primarily attributed to its ability to disrupt microbial cell membranes. This disruption leads to leakage of intracellular components, ultimately resulting in cell death. Research has shown that compounds with longer alkyl chains tend to exhibit enhanced antimicrobial properties due to increased membrane perturbation.

Research Findings :

  • A study indicated that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The effectiveness was found to correlate with the length of the alkyl chain, with optimal activity observed at C16 .
  • Comparative studies on N,N-dimethylalkylamine oxides revealed that the antimicrobial activity peaks at specific chain lengths, suggesting a similar trend for this compound .

Biocidal Applications

This compound has been incorporated into biocidal formulations due to its broad-spectrum activity against pathogens. Its dual-action mechanism allows for both immediate and residual antimicrobial effects, making it suitable for disinfectant applications in healthcare settings.

Case Studies :

  • In one case study involving a biocidal composition, this compound was included in a formulation that demonstrated prolonged antimicrobial effectiveness even after re-contamination. This property is particularly beneficial in reducing cleaning frequency in hospitals, thereby lowering operational costs .

Antioxidative Properties

Research has also explored the antioxidative potential of this compound and similar compounds. These studies suggest that long-chain N-oxides can protect cellular membranes from oxidative damage.

Key Findings :

  • The antioxidative efficiency of this compound was evaluated against standard antioxidants like Trolox. Results indicated that it effectively prevents lipid oxidation in erythrocyte membranes exposed to UV light .

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study Focus Findings Reference
Antimicrobial ActivityEffective against S. aureus and E. coli; optimal activity at C16 chain length
Biocidal ApplicationsProlonged antimicrobial efficacy; reduces cleaning frequency in healthcare settings
Antioxidative PropertiesPrevents lipid oxidation; comparable efficiency to Trolox

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hexadecylmorpholine
Reactant of Route 2
Reactant of Route 2
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